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molecular formula C14H9BrO3 B3265876 2-Benzoyl-4-bromobenzoic acid CAS No. 412299-83-3

2-Benzoyl-4-bromobenzoic acid

Cat. No. B3265876
M. Wt: 305.12 g/mol
InChI Key: ZHXJPZWBJBDDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07402595B2

Procedure details

To a solution of 4-bromophthalic acid anhydride (100 g) in benzene (500 ml) was added aluminum chloride (118 g), and the mixture was stirred at room temperature for 1 hr. and subsequently refluxed for 30 min. After cooling the reaction mixture, it was diluted with ethyl acetate (200 ml) and poured into ice water. Conc. hydrochloric acid (50 ml) was added and the mixture was stirred at room temperature for 30 min. After separating the organic layer, the layer was washed successively with 4N hydrochloric acid, water and brine, dried over sodium sulfate and concentrated until crystals precipitated. The crude crystals were collected by filtration, and recrystallized from toluene/ethyl acetate (10:1) to give 4-bromo-2-benzoylbenzoic acid (59 g) as colorless crystals.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>C1C=CC=CC=1.C(OCC)(=O)C>[Br:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([OH:8])=[O:7])=[C:4]([C:9](=[O:10])[C:2]2[CH:3]=[CH:4][CH:5]=[CH:11][CH:12]=2)[CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
118 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
and subsequently refluxed for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture, it
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After separating the organic layer
WASH
Type
WASH
Details
the layer was washed successively with 4N hydrochloric acid, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated until crystals
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The crude crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene/ethyl acetate (10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C=C1)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 59 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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